molecular formula C36H68N4O10S2 B13725652 N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine

N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine

Cat. No.: B13725652
M. Wt: 781.1 g/mol
InChI Key: BVKHXFPOEVZQKX-UHFFFAOYSA-N
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Description

N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine is a biotinylated long-chain alkanethiol. This compound is particularly suitable for self-assembly from solution onto gold surfaces. The control of surface functionality using these self-assembled monolayers (SAMs) makes the exploration of interactions such as protein recognition possible .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine involves the conjugation of biotin with a long-chain alkanethiol through ethylenediamine. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized for efficiency, yield, and purity, often involving automated synthesis and purification systems .

Chemical Reactions Analysis

Types of Reactions

N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine has a wide range of scientific research applications:

    Chemistry: Used in the formation of self-assembled monolayers (SAMs) on gold surfaces for studying surface interactions.

    Biology: Employed in protein recognition studies due to its biotinylated structure, which allows for strong binding with streptavidin.

    Medicine: Utilized in drug delivery systems and diagnostic assays.

    Industry: Applied in the development of biosensors and other analytical devices

Mechanism of Action

The mechanism of action of N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine involves its ability to form self-assembled monolayers on gold surfaces. The mercapto group binds strongly to gold, while the biotinylated end can interact with streptavidin or other biotin-binding proteins. This dual functionality allows for the precise control of surface properties and the study of molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine is unique due to its specific structure, which combines a long alkanethiol chain with biotin and ethylenediamine. This structure allows for versatile applications in surface chemistry, protein recognition, and biosensor development .

Properties

Molecular Formula

C36H68N4O10S2

Molecular Weight

781.1 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate

InChI

InChI=1S/C36H68N4O10S2/c41-33(13-9-8-12-32-34-31(30-52-32)39-35(42)40-34)37-14-15-38-36(43)50-28-27-49-26-25-48-24-23-47-22-21-46-20-19-45-18-17-44-16-10-6-4-2-1-3-5-7-11-29-51/h31-32,34,51H,1-30H2,(H,37,41)(H,38,43)(H2,39,40,42)

InChI Key

BVKHXFPOEVZQKX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)OCCOCCOCCOCCOCCOCCOCCCCCCCCCCCS)NC(=O)N2

Origin of Product

United States

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